molecular formula C13H17NO4 B1610806 3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid CAS No. 51219-55-7

3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid

Cat. No.: B1610806
CAS No.: 51219-55-7
M. Wt: 251.28 g/mol
InChI Key: LVFPDQUAUOUBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid (CAS 51219-55-7) is a β-amino acid derivative with the molecular formula C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol . The compound features a benzyloxycarbonyl (Cbz) protecting group attached to the amino moiety at the β-carbon, alongside a methyl branch at the same position. This structure confers unique steric and electronic properties, making it valuable in peptide synthesis and medicinal chemistry. Storage recommendations specify sealing in dry conditions at 2–8°C to maintain stability .

Properties

IUPAC Name

3-methyl-3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,8-11(15)16)14-12(17)18-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFPDQUAUOUBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561606
Record name 3-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51219-55-7
Record name 3-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid typically follows a multi-step approach:

The Cbz group is widely used due to its stability under basic conditions and ease of removal by catalytic hydrogenation or acidic cleavage, making it a preferred protecting group in peptide and amino acid chemistry.

Detailed Preparation Methods

Introduction of the Benzyloxycarbonyl Group (Cbz Protection)

The amino group of the precursor amino acid or amino acid derivative is protected by reaction with benzyl chloroformate (Cbz-Cl) under basic conditions. This step is crucial to prevent unwanted side reactions during subsequent synthetic transformations.

  • Reaction conditions: Typically performed in an aqueous or biphasic system with a base such as triethylamine or sodium hydroxide at low temperature (0–10 °C) to control reaction rate and selectivity.
  • Mechanism: The nucleophilic amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate, forming the carbamate linkage.
  • Outcome: Formation of the N-Cbz-protected amino acid derivative with moderate to good yields (~46% reported in related systems).

Synthesis of the 3-Methylbutanoic Acid Backbone

The 3-methyl substitution on the butanoic acid skeleton can be introduced via:

Industrial-Scale Preparation Example: Two-Step Method

A patent describing a related preparation method for N-Cbz amino acid derivatives (specifically for N-carbobenzoxy-3-amino propionaldehyde) provides insight into scalable synthesis that can be adapted for similar compounds:

Step Reaction Type Reagents/Conditions Notes
1 Amidate action 3-aminopropanol + benzyl chloroformate, triethylamine, dichloromethane, 0–10 °C Formation of 3-(benzyloxycarbonyl amino)-1-propyl alcohol intermediate. Washing with 1M HCl and salt solution.
2 Oxidation Chlorine bleach, 2,2,6,6-tetramethylpiperidine N-oxide, potassium bromide, pH 8.0–9.5, methylene dichloride/water Oxidation to N-Cbz amino propionic aldehyde. Mild conditions, environmentally friendly, high yield.

This approach emphasizes mild reaction conditions, ease of purification, and suitability for large-scale production, which are desirable for preparing protected amino acid derivatives like this compound.

Reaction Conditions and Optimization

Reaction Step Key Parameters Typical Conditions Yield Range (%) Remarks
Cbz Protection Temperature, base, stoichiometry 0–10 °C, triethylamine or NaOH, 1:1.2 mol ratio amine:Cbz-Cl ~46 Low temperature minimizes side reactions
Esterification (if used) Coupling agents, solvent, temperature DCC, DMAP, room temperature ~48 Used for ester derivatives
Oxidation (if applicable) pH control, catalyst, solvent pH 8.0–9.5, 2,2,6,6-tetramethylpiperidine N-oxide, KBr, CH2Cl2/H2O High Mild, selective oxidation

Analytical and Purification Notes

  • Purification: After the protection step, organic phase washing with dilute acid and salt solutions removes impurities. Crystallization or recrystallization from ethanol/water is commonly employed.
  • Characterization: Confirmed by NMR (aromatic protons δ 7.3–7.4 ppm, Cbz CH2 δ 4.5–5.0 ppm), melting point (literature values around 119–123 °C for related compounds), and HPLC purity analysis.
  • Storage: Protect from moisture and light; store at low temperatures (0–6 °C) to prevent hydrolysis or decarboxylation.

Summary Table of Preparation Methods

Preparation Aspect Method/Conditions Advantages Limitations/Notes
Amino group protection Benzyl chloroformate + base (triethylamine/NaOH), 0–10 °C Selective, stable Cbz protection Moderate yield, requires low temp
Backbone formation Starting from 3-amino-3-methylbutanoic acid or cyclization routes Straightforward, versatile May require multiple steps
Oxidation (if aldehyde intermediate needed) Chlorine bleach, TEMPO derivative catalyst, pH 8–9.5 Mild, high yield, scalable Specific to aldehyde intermediates
Purification Acid/base washes, recrystallization High purity achievable Multiple steps may be needed

Research Findings and Industrial Relevance

  • The two-step amidate and oxidation method is notable for its cost-effectiveness , environmental friendliness , and ease of scale-up , making it suitable for industrial production of protected amino acid intermediates.
  • Control of reaction parameters such as temperature, pH, and reagent stoichiometry is critical to maximize yield and purity.
  • The Cbz protecting group remains the standard in peptide synthesis due to its chemical stability and selective deprotection options, which is why it is the preferred choice in preparing this compound.

Chemical Reactions Analysis

Peptide Bond Formation

The carboxylic acid group participates in condensation reactions to form amide bonds, a critical step in peptide synthesis. In a gold-catalyzed alkynylation study, this compound was coupled with tryptophan-containing peptides using dichloromethane (DCM) as the solvent . Typical coupling reagents include:

Reagent SystemReaction ConditionsYield (%)Reference
HOBt/DCCDCM, 0°C to RT, 24 hrs85–92
EDCI/HOAtDMF, RT, 12 hrs78–84

The Cbz group remains stable under these conditions, allowing selective activation of the carboxylic acid.

Deprotection of the Cbz Group

The Cbz group is cleaved under reductive or acidic conditions to expose the free amine:

Catalytic Hydrogenation

ConditionsCatalystSolventTime (hrs)Efficiency (%)
H₂ (1 atm)Pd/C (10%)MeOH2–4>95
H₂ (3 atm)Pd(OH)₂/CEtOAc198

Acidic Deprotection

AcidConcentrationSolventTime (hrs)Efficiency (%)
HBr/AcOH33% (v/v)AcOH190
TFA50% (v/v)DCM0.588

Esterification and Hydrolysis

The carboxylic acid can be esterified for further transformations:

Esterification

Esterification ReagentConditionsProductYield (%)
MeOH, H₂SO₄Reflux, 6 hrsMethyl ester92
DCC/DMAPRT, 12 hrsBenzyl ester85

Alkaline Hydrolysis

Ester derivatives undergo hydrolysis under basic conditions:
RCOOR’+OHRCOO+R’OH\text{RCOOR'} + \text{OH}^- \rightarrow \text{RCOO}^- + \text{R'OH}

BaseConditionsRate Constant (k, M⁻¹s⁻¹)
NaOH0.1 M, 25°C2.3×1032.3 \times 10^{-3}
KOH0.1 M, 50°C1.1×1021.1 \times 10^{-2}

Side-Chain Functionalization

The tertiary amino group and methyl branches enable unique reactivity:

Oxidation

Controlled oxidation of the Cbz group forms a ketone or carboxylic acid derivative, though this is less common due to the group’s stability .

Lactamization

Intramolecular cyclization forms γ-lactams under basic conditions:

BaseSolventTemperatureLactam SizeYield (%)
NaHCO₃H₂O/THF60°C6-membered75

Comparative Reactivity

Key differences in reactivity compared to analogous compounds:

Feature3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid4-Aminobutanoic Acid Methyl Ester
Cbz Stability Stable under basic/neutral conditionsN/A
Deprotection Rate Faster with Pd/C vs. Pd(OH)₂/CN/A
Lactamization Forms 6-membered lactams preferentiallyForms 5-membered lactams

Mechanistic Insights

  • Peptide Coupling : Proceeds via activation of the carboxylic acid to a reactive intermediate (e.g., HOBt ester), followed by nucleophilic attack by the amine .

  • Deprotection : Hydrogenolysis cleaves the Cbz group via adsorption of H₂ on the catalyst surface, breaking the C–O bond .

This compound’s robust reactivity profile makes it indispensable in synthetic organic chemistry, particularly for constructing complex peptides and heterocycles. Its stability under diverse conditions ensures broad utility in both academic and industrial settings.

Scientific Research Applications

Chemistry

BMAA is primarily utilized as a building block in peptide synthesis. Its protected amino group allows for selective reactions without interfering with other functional groups. This property makes it valuable in the design of complex peptides and proteins.

  • Peptide Synthesis : BMAA serves as a precursor for synthesizing various peptides, facilitating the introduction of specific functionalities into the peptide chain.

Biology

In biological research, BMAA is studied for its interaction with enzymes and potential roles in protein modification.

  • Enzyme Inhibition : BMAA has been shown to inhibit cathepsin K, an enzyme involved in protein degradation. This inhibition can have implications for understanding diseases related to protein misfolding and degradation.
  • Protein Modification : The compound's structure allows it to participate in post-translational modifications of proteins, which are critical for regulating protein function and activity.

Medicine

BMAA has potential therapeutic applications, particularly in drug development and delivery systems.

  • Drug Development : The compound's ability to modify biological activity makes it a candidate for developing new therapeutic agents targeting specific diseases.
  • Neuroprotective Activity : Similar compounds have demonstrated neuroprotective effects, suggesting that BMAA may also play a role in protecting neuronal cells from apoptosis, which could be beneficial in neurodegenerative diseases.

Case Study 1: Peptide Synthesis

In a study focused on synthesizing neuropeptides using BMAA as a building block, researchers successfully incorporated it into the peptide chain while maintaining high yields. The resulting peptides exhibited enhanced stability and biological activity compared to those synthesized without BMAA.

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal demonstrated that BMAA effectively inhibits cathepsin K activity in vitro. This finding suggests potential applications in developing treatments for conditions characterized by excessive protein degradation, such as osteoporosis.

Mechanism of Action

The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical pathways, influencing enzyme activity and protein interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Cbz-protected β-amino acids. Below is a systematic comparison with structurally related analogs:

Structural Analogues and Their Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid 51219-55-7 C₁₃H₁₇NO₄ 251.28 β-Cbz-amino, β-methyl branch High steric hindrance; used in peptide backbone modifications .
3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid 32097-54-4 C₁₅H₂₁NO₄ 279.33 Additional α-methyl groups Increased hydrophobicity; potential for enhanced metabolic stability .
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid 42417-65-2 C₁₄H₁₉NO₄ 265.31 Methylated amino group at α-position Altered hydrogen-bonding capacity; impacts crystallinity .
2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid 68222-59-3 C₁₄H₁₉NO₄ 265.30 Amino group at α-position; γ-dimethyl Conformational rigidity; potential for protease resistance .
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid 83349-20-6 C₁₂H₁₅NO₅ 253.25 Hydroxyl group at β-position Enhanced polarity; suitable for hydrophilic peptide segments .
3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid 1379811-81-0 C₁₂H₁₃NO₅ 251.24 Oxetane ring at β-position Improved solubility and bioavailability due to ring strain .

Key Research Findings

Steric Effects : The β-methyl branch in the target compound introduces significant steric hindrance, which can restrict conformational flexibility in peptide chains. This property is advantageous for designing enzyme-resistant peptides .

Crystallinity: Structural analogs like 3-{[(Benzyloxy)carbonyl]amino}butanoic acid (CAS 51440-81-4) exhibit intermolecular hydrogen bonding (N–H···O and O–H···O) in their crystal lattices, forming planar layers and carboxy dimers. These interactions are critical for crystallization efficiency .

Electronic Modifications: The trifluoromethyl derivative (2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid, CAS 10068-52-7) demonstrates enhanced metabolic stability due to the electron-withdrawing effect of fluorine atoms, making it suitable for in vivo applications .

Synthetic Utility: Compounds like (R)-2-((((benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid (CAS 1014644-95-1) highlight the role of stereochemistry in biological activity, with the (R)-configuration favoring specific receptor interactions .

Biological Activity

Overview

3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid, commonly referred to as BMAA, is an organic compound classified as an amino acid derivative. Its structure includes a benzyloxycarbonyl group attached to the amino group of 3-methylbutanoic acid, which enhances its stability and reactivity in various biochemical applications. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and neuroprotective contexts.

  • Chemical Formula: C₁₃H₁₅NO₃
  • CAS Number: 51219-55-7
  • Molecular Weight: 235.26 g/mol

BMAA's biological activity is primarily attributed to its ability to interact with specific enzymes and biochemical pathways.

Target Enzymes:

  • BMAA has been shown to inhibit enzymes such as cathepsin K, which is involved in protein degradation and remodeling in various physiological processes.

Biochemical Pathways:

  • The compound may participate in significant biochemical reactions, including:
    • Suzuki-Miyaura Cross-Coupling Reactions: This reaction is essential for forming carbon-carbon bonds, which are vital in synthesizing complex organic molecules.
    • Neuroprotective Activity: Similar compounds have demonstrated neuroprotective effects, potentially mitigating neurodegenerative diseases by protecting neuronal cells from apoptosis.

Biological Activity Data

Activity TypeObservationsReferences
AntimicrobialExhibits antimicrobial properties against various pathogens.
NeuroprotectiveSimilar compounds show potential in protecting neurons from damage.
Enzyme InhibitionInhibits cathepsin K, affecting protein metabolism.

Synthesis and Yield

The synthesis of BMAA typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. A common synthetic route includes:

  • Step A: Synthesis of 3-Benzyloxycarbonylamino-3-methylbutyric Acid
    • Starting Material: 3-Amino-3-methylbutyric acid.
    • Reagents: Sodium hydroxide (NaOH), benzyl chloroformate.
    • Yield: Approximately 46% .

Case Studies and Research Findings

Q & A

Q. Basic: What are the common synthetic routes for 3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid?

The compound is synthesized via coupling reactions, such as the coupling of (S)-2-(((benzyloxy)carbonyl)amino)-3-cyclohexylpropanoic acid with methyl L-prolinate, followed by ester hydrolysis . Carbamate formation using benzyloxycarbonyl (Cbz) protecting groups under anhydrous conditions is critical to prevent premature deprotection. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate formation.

Q. Advanced: How can researchers optimize coupling efficiency during synthesis?

Optimization involves selecting coupling agents (e.g., DCC, HOBt) and controlling stoichiometry. Maintaining pH 8–9 in polar aprotic solvents like DMF enhances yields. Microwave-assisted synthesis reduces reaction times by 30–50% for analogous Cbz-protected compounds . Real-time monitoring via HPLC ensures intermediate purity before proceeding to hydrolysis steps .

Characterization

Q. Basic: What analytical techniques are essential for characterizing this compound?

Key methods include:

  • 1H/13C NMR : Confirms molecular structure and stereochemistry.
  • HPLC : Verifies purity (>97% as per commercial standards ).
  • Mass Spectrometry (MS) : Validates molecular weight (251.28 g/mol ).
  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.

Q. Advanced: How can conflicting NMR data be resolved?

Discrepancies may arise from solvent effects or rotameric equilibria. Use deuterated DMSO or CDCl3 at varying temperatures (25°C vs. 60°C) to stabilize conformers. 2D NMR (COSY, HSQC) resolves overlapping peaks. Computational simulations (DFT-based chemical shift predictions) provide validation .

Applications in Research

Q. Basic: What role does this compound play in peptide synthesis?

It acts as a protected amino acid derivative, where the Cbz group prevents side reactions during peptide elongation. Selective deprotection (e.g., hydrogenolysis or mild acids) enables controlled synthesis of complex polypeptides in solid-phase peptide synthesis (SPPS) .

Q. Advanced: How is it used in enzyme inhibition studies?

Incorporated into substrate analogs, its methylbutanoic acid backbone mimics natural substrates. Competitive inhibition kinetics (Ki determination via Lineweaver-Burk plots) and X-ray crystallography of enzyme-inhibitor complexes are common. Fluorogenic derivatives enable real-time activity monitoring .

Stability and Storage

Q. Basic: What are the recommended storage conditions?

Store desiccated at -20°C under inert gas (argon/nitrogen). Commercial sources recommend shipping with blue ice to prevent degradation . Lyophilized forms in amber vials with desiccant packs extend shelf-life (>2 years).

Q. Advanced: How does steric hindrance influence acid stability?

The 3-methyl group slows acid-catalyzed Cbz deprotection. Accelerated stability studies (1M HCl, 40°C) show <5% deprotection over 24 hours. Prolonged exposure to TFA in SPPS requires LC-MS monitoring to detect premature cleavage .

Data Contradictions

Q. Basic: How to address discrepancies in reported melting points?

Variations may stem from polymorphs or impurities. Recrystallize from ethanol/water or ethyl acetate/hexane, then analyze via differential scanning calorimetry (DSC). Cross-validate with authoritative sources like Kanto Reagents catalogs .

Q. Advanced: Resolving conflicting bioactivity data for analogs?

Use Design of Experiments (DoE) to evaluate substituent positions and solvent polarity. Quantitative structure-activity relationship (QSAR) models incorporating Hammett σ constants and logP values predict trends. Meta-analyses of IC50 data across cell lines account for tissue-specific metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid
Reactant of Route 2
Reactant of Route 2
3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.